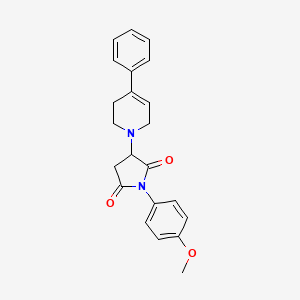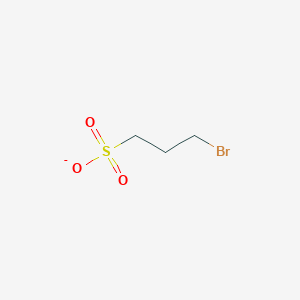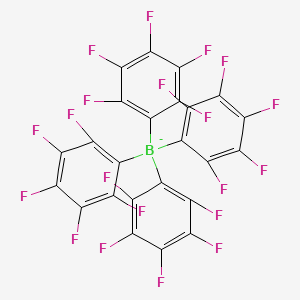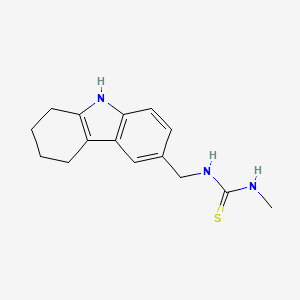
(+)-Rosamultin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects : Rosamultin has shown protective effects against H2O2-induced oxidative stress and apoptosis in H9c2 cardiomyocytes. It enhances cell viability, reduces the release of LDH and CK, and modulates the expression of several proteins involved in apoptosis. This suggests potential applications in treating oxidative stress-related cardiac injury (Zhang et al., 2018).
Bone Health : A study demonstrated the protective effects of rosamultin on bone damage induced by acute hypobaric hypoxia. It appears to regulate the expression of sclerostin and activate the Wnt/β-catenin signaling pathway, suggesting potential applications in treating bone injuries related to hypoxia (Wang et al., 2020).
Renal Protection : Rosamultin has been found to exhibit nephroprotective and antioxidant activity, particularly in the context of cisplatin-induced acute renal injury. It modulates various proteins and pathways involved in oxidative stress, suggesting its potential as a protective agent against nephrotoxicity (He et al., 2021).
Vascular Endothelial Cell Protection : Research indicates that rosamultin can prevent hypoxia-induced apoptosis in vascular endothelial cells by activating specific signaling pathways. This suggests its potential use in treating vascular complications associated with hypoxia (Shi et al., 2020).
Anti-HIV Activity : Rosamultin isolated from the root of Rosa rugosa has demonstrated inhibitory effects against HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2005).
Anti-hepatotoxic Effects : Studies have shown that rosamultin has protective effects against hepatotoxicity induced by bromobenzene, indicating its potential use in treating liver injuries (Park et al., 2004).
Antiproliferative and Apoptotic Activity in Cancer Cells : Rosamultic acid, a compound related to rosamultin, has been found to induce apoptosis and cell cycle arrest in human gastric cancer cells, highlighting its potential as an anticancer agent (Sui et al., 2015).
Eigenschaften
Produktname |
(+)-Rosamultin |
|---|---|
Molekularformel |
C36H58O10 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
MLKQAGPAYHTNQQ-FHZCGXLGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Synonyme |
rosamultin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)



![4-Chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1229287.png)
![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)